molecular formula C6H3BrO3S B031748 2-(5-Bromothiophen-2-yl)-2-oxoacetic acid CAS No. 22098-18-6

2-(5-Bromothiophen-2-yl)-2-oxoacetic acid

Cat. No. B031748
CAS RN: 22098-18-6
M. Wt: 235.06 g/mol
InChI Key: YLMOPFHUYOWWOX-UHFFFAOYSA-N
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Patent
US06613786B2

Procedure details

(5-Bromothiophen-2-yl)-oxo-acetic acid ethyl ester (45.6 g, 173 mmol) was dissolved in a mixture of 100 ml THF, 100 ml methanol, and 300 ml water, then treated with 10 N NaOH (26 ml, 260 mmol) at room temperature for 20 hours. Volatile solvents were removed by rotary evaporation. The residue was dissolved in 2 L water and extracted with diethyl ether (250 ml). The aqueous layer was acidified to pH 1 with 6 N HCl, and extracted three times with diethyl ether (3×300 ml). The combined diethyl ether extracts were dried over Na2SO4 and concentrated under vacuum to yield Preparation 1a (38.7 g, 95%). The product was then recrystallized from diethyl ether. m.p. 119-120° C.; MS (M−H)−: 235.1; 1H NMR (300 MHz, CDCl3) δ9.00 (1H, br s), 8.15 (1H, d, J=4.2 Hz), 7.16 (1H, d, J=4.2 Hz). 13C NMR (75 MHz, CDCl3) δ173.80, 159.58, 140.14, 137.17, 132.58, 130.48. IR (KBr) 3326, 3124, 1756, 1634, 1415, 1363, 1308, 1253 cm−1.
Quantity
45.6 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
26 mL
Type
reactant
Reaction Step Two
[Compound]
Name
1a
Quantity
38.7 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:13])[C:5]([C:7]1[S:8][C:9]([Br:12])=[CH:10][CH:11]=1)=[O:6])C.[OH-].[Na+]>C1COCC1.CO.O>[Br:12][C:9]1[S:8][C:7]([C:5](=[O:6])[C:4]([OH:13])=[O:3])=[CH:11][CH:10]=1 |f:1.2|

Inputs

Step One
Name
Quantity
45.6 g
Type
reactant
Smiles
C(C)OC(C(=O)C=1SC(=CC1)Br)=O
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Name
Quantity
300 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
26 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
1a
Quantity
38.7 g
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Volatile solvents were removed by rotary evaporation
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 2 L water
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (250 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted three times with diethyl ether (3×300 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined diethyl ether extracts were dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
to yield
CUSTOM
Type
CUSTOM
Details
The product was then recrystallized from diethyl ether

Outcomes

Product
Name
Type
Smiles
BrC1=CC=C(S1)C(C(=O)O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.